6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
Overview
Description
6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride, also known as 2-Aminotetralin (2-AT) or 1,2,3,4-tetrahydronaphthalen-2-amine (THN), is a stimulant drug . It has a chemical structure consisting of a tetralin group combined with an amine .
Molecular Structure Analysis
The molecular formula of this compound is C10H13ClFN . The InChI code isInChI=1S/C10H12FN.ClH/c11-9-3-1-8-6-10 (12)4-2-7 (8)5-9;/h1,3,5,10H,2,4,6,12H2;1H/t10-;/m0./s1
. The Canonical SMILES is C1CC2=C (CC1N)C=CC (=C2)F.Cl
. Physical and Chemical Properties Analysis
The molecular weight of this compound is 201.67 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The exact mass and monoisotopic mass are both 201.0720553 g/mol . The topological polar surface area is 26 Ų . It has 13 heavy atoms . The complexity of the molecule is 160 .Scientific Research Applications
Environmental Remediation
Amine-functionalized sorbents, which can be related to the structure of interest due to the presence of amine groups, have shown promise for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These sorbents utilize electrostatic interactions, hydrophobic interactions, and specific sorbent morphology to effectively remove PFAS, suggesting potential environmental remediation applications for similar compounds (Ateia et al., 2019).
Materials Science
In the realm of materials science, the development and characterization of fluoropolymers, such as polytetrafluoroethylene (PTFE), highlight the importance of fluorinated compounds. These materials are valued for their chemical inertness, hydrophobicity, thermal stability, and low coefficient of friction, finding applications in coatings, lubrication, and the aerospace industry. This suggests potential applications for similarly structured compounds in creating or modifying materials with desirable physical and chemical properties (Puts et al., 2019).
Chemistry and Biochemistry
Fluorinated compounds, including those similar to "6-Fluoro-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride," play a critical role in the synthesis of agrochemicals, showcasing methods for fluorine incorporation into these chemicals. The use of fluorine-containing building blocks is a prevalent approach, indicating the utility of fluorinated compounds in developing more effective pesticides with potentially enhanced properties (Wang et al., 2021).
Advanced Imaging and Diagnostics
The development of fluorophores and their use in molecular imaging, including cancer diagnostics, is an area where fluorinated compounds, similar in functional groups or reactivity to "this compound," may find application. These compounds can be used for real-time, non-invasive detection of cancer, illustrating the potential biomedical applications of fluorinated compounds in enhancing diagnostic imaging techniques (Alford et al., 2009).
Mechanism of Action
Target of Action
Similar compounds such as 2-aminotetralin have been shown to interact with serotonin and norepinephrine transporters .
Mode of Action
It’s structurally similar compound, 2-aminotetralin, has been shown to inhibit the reuptake of serotonin and norepinephrine, and likely induces their release as well .
Pharmacokinetics
It is reported to have high gastrointestinal absorption and is bbb permeant .
Result of Action
Based on its similarity to 2-aminotetralin, it may potentially influence neurotransmitter levels in the brain .
Biochemical Analysis
Biochemical Properties
It is known that fluorinated compounds can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with .
Cellular Effects
It is possible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is known that fluorinated compounds can be involved in various metabolic pathways .
Properties
IUPAC Name |
6-fluoro-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h1,3,5,10H,2,4,6,12H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISIVAXAVZRQAGJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=CC(=C2)F.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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